[(2,6-Dimethylphenyl)carbamoyl]formic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2,6-Dimethylphenyl)carbamoyl]formic acid can be synthesized through several methods. One common method involves the Buchwald-Hartwig cross-coupling reaction, which uses palladium as a catalyst . Other methods include the Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . These reactions typically require specific reagents and conditions, such as the use of a base, solvent, and appropriate temperature control.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dimethylphenyl)carbamoyl]formic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions) . The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
[(2,6-Dimethylphenyl)carbamoyl]formic acid has several applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as the Buchwald-Hartwig cross-coupling reaction.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it acts as a ligand that coordinates with metal catalysts to facilitate the formation of new chemical bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
[(2,6-Dimethylphenyl)carbamoyl]formic acid can be compared with other similar compounds, such as:
[(2,6-Dimethoxyphenyl)carbamoyl]formic acid: This compound has similar chemical properties but contains methoxy groups instead of methyl groups.
[(2,6-Difluorophenyl)carbamoyl]formic acid: This compound contains fluorine atoms instead of methyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-(2,6-dimethylanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTAPSBIODPQJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-48-2 |
Source
|
Record name | N-(2,6-Dimethylphenyl)oxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2,6-dimethylphenyl)carbamoyl]formic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,6-DIMETHYLPHENYL)OXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7KKT84Z1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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